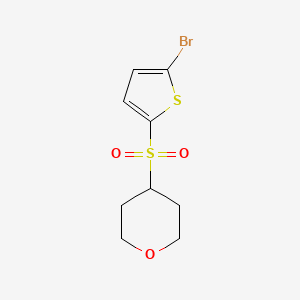![molecular formula C31H29F3N4O3 B594766 3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione CAS No. 1256245-85-8](/img/structure/B594766.png)
3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutene-1,2-dione core, which is substituted with methoxycinchonan and trifluoromethylphenyl groups, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclobutene-1,2-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors under acidic or basic conditions.
Introduction of the Methoxycinchonan Group: This step often involves the use of cinchona alkaloids, which are modified to introduce the methoxy group. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.
Attachment of the Trifluoromethylphenyl Group: This step typically involves nucleophilic substitution reactions where the trifluoromethylphenyl group is introduced using reagents like trifluoromethylphenyl halides in the presence of bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycinchonan moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyclobutene-1,2-dione core, converting it into cyclobutane derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine, chlorinating agents like thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, it serves as a probe for studying enzyme-substrate interactions due to its unique structural features.
Medicine
Pharmacologically, it is investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry
In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The methoxycinchonan moiety can intercalate with DNA, disrupting its function and leading to cell cycle arrest. The trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[[(8alpha,9S)-Cinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione: Lacks the methoxy group, resulting in different reactivity and biological activity.
3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(methyl)phenyl]aMino]-3-Cyclobutene-1,2-dione: Substitutes the trifluoromethyl group with a methyl group, affecting its chemical properties and applications.
Uniqueness
The presence of both the methoxycinchonan and trifluoromethylphenyl groups in 3-[[(8alpha,9S)-6’-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1256245-85-8 |
|---|---|
Formule moléculaire |
C31H29F3N4O3 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
3-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C31H29F3N4O3/c1-3-17-16-38-13-11-18(17)14-25(38)26(22-10-12-35-24-9-8-21(41-2)15-23(22)24)37-28-27(29(39)30(28)40)36-20-6-4-19(5-7-20)31(32,33)34/h3-10,12,15,17-18,25-26,36-37H,1,11,13-14,16H2,2H3/t17-,18-,25-,26-/m0/s1 |
Clé InChI |
CXSJHIJBMDWYPB-JZWJADFXSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F |
Synonymes |
3-[[(8α,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)
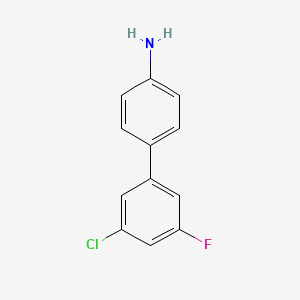


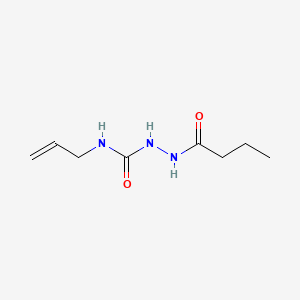
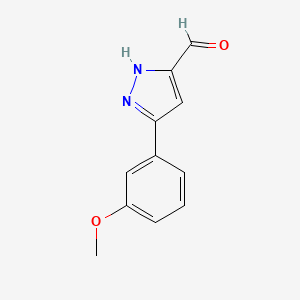
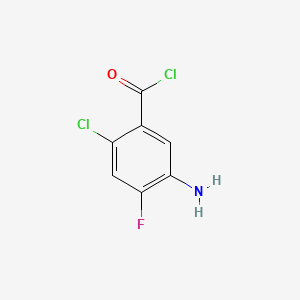
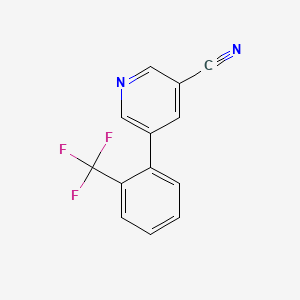
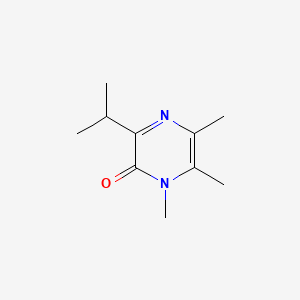
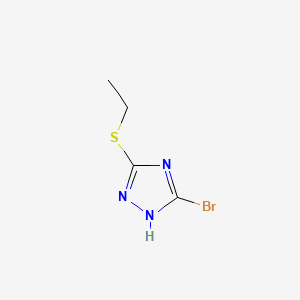
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B594704.png)
